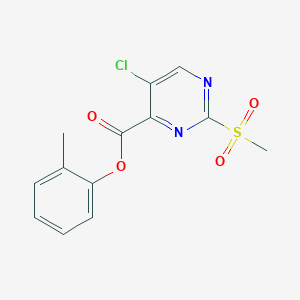![molecular formula C25H27BrN2O4 B11307481 7-Bromo-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307481.png)
7-Bromo-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Brom-N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromen-2-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen bromierten Chromen-Kern mit einer Morpholin- und Isopropyl-substituierten Phenylgruppe kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Brom-N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromen-2-carboxamid umfasst in der Regel mehrere Schritte, die von leicht verfügbaren Vorstufen ausgehen. Die wichtigsten Schritte sind:
Bromierung: Einführung des Bromatoms in den Chromen-Ring.
Amidierung: Bildung der Carboxamidgruppe.
Substitution: Einführung der Morpholin- und Isopropyl-substituierten Phenylgruppen.
Jeder Schritt erfordert spezifische Reaktionsbedingungen, wie z. B. die Verwendung geeigneter Lösungsmittel, Katalysatoren und Temperaturkontrolle, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und skalierbaren Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Brom-N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromen-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung funktioneller Gruppen in höhere Oxidationsstufen.
Reduktion: Umwandlung funktioneller Gruppen in niedrigere Oxidationsstufen.
Substitution: Austausch einer funktionellen Gruppe durch eine andere.
Hydrolyse: Aufbrechen chemischer Bindungen durch die Zugabe von Wasser.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Amine). Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend für das Erreichen der gewünschten Transformationen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu einem Keton oder einer Carbonsäure führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
7-Brom-N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromen-2-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Potenzieller Einsatz als Leitstruktur für die Entwicklung neuer Medikamente, die auf spezifische biologische Pfade abzielen.
Biologie: Untersuchung seiner Wechselwirkungen mit biologischen Makromolekülen, wie z. B. Proteinen und Nukleinsäuren.
Materialwissenschaften: Erforschung seiner Eigenschaften für den Einsatz in fortschrittlichen Materialien, wie z. B. organischen Halbleitern oder photonischen Bauelementen.
Wirkmechanismus
Der Wirkmechanismus von 7-Brom-N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromen-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu nachgeschalteten Effekten auf zelluläre Pfade führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen vom jeweiligen biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 7-Bromo-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(2-Morpholin-4-yl-2-oxoethoxy)anilin: Teilt die Morpholin-Gruppe und hat ähnliche chemische Eigenschaften.
6-Brom-2-morpholin-4-ylpyridin-3-amin: Enthält ein Bromatom und eine Morpholin-Gruppe, was es chemisch ähnlich macht.
Einzigartigkeit
7-Brom-N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromen-2-carboxamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C25H27BrN2O4 |
|---|---|
Molekulargewicht |
499.4 g/mol |
IUPAC-Name |
7-bromo-N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27BrN2O4/c1-16(2)17-3-5-18(6-4-17)21(28-9-11-31-12-10-28)15-27-25(30)24-14-22(29)20-8-7-19(26)13-23(20)32-24/h3-8,13-14,16,21H,9-12,15H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
GOQCMHKMHHBYTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11307406.png)

![1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11307422.png)
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11307430.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307434.png)
![N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B11307439.png)

![N-(4-fluoro-2-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11307464.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11307471.png)
![2-(2-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11307491.png)
![7-methyl-2-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11307495.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307502.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11307505.png)
